3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Stereochemical Purity Procurement Specification Chiral Resolution

3-(2-Methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (CAS 24919-52-6) is a racemic 1,4-benzodiazepine-2,5-dione (BZD) with a 2-methylpropyl (isobutyl) substituent at the C3 position. It possesses a molecular formula of C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g·mol⁻¹.

Molecular Formula C13H16N2O2
Molecular Weight 232.283
CAS No. 24919-52-6
Cat. No. B3005950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
CAS24919-52-6
Molecular FormulaC13H16N2O2
Molecular Weight232.283
Structural Identifiers
SMILESCC(C)CC1C(=O)NC2=CC=CC=C2C(=O)N1
InChIInChI=1S/C13H16N2O2/c1-8(2)7-11-13(17)14-10-6-4-3-5-9(10)12(16)15-11/h3-6,8,11H,7H2,1-2H3,(H,14,17)(H,15,16)
InChIKeySCMSPSNUIDGTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (CAS 24919-52-6): Procurement-Grade Physicochemical Profile and Sourcing Landscape


3-(2-Methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (CAS 24919-52-6) is a racemic 1,4-benzodiazepine-2,5-dione (BZD) with a 2-methylpropyl (isobutyl) substituent at the C3 position. It possesses a molecular formula of C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g·mol⁻¹ . This compound belongs to the broader benzodiazepine-2,5-dione scaffold, which has attracted interest as a template for Hdm2/p53 protein–protein interaction inhibitors [1]. It is commercially available from multiple vendors with a standard purity specification of 95%, supported by batch-specific QC data including NMR, HPLC, and GC .

Why a Generic 1,4-Benzodiazepine-2,5-dione Cannot Substitute for CAS 24919-52-6 in Research Procurement


The 3-isobutyl substitution pattern of CAS 24919-52-6 imbues specific steric and electronic properties that are absent in unsubstituted or differently substituted benzodiazepine-2,5-dione analogs. Conformational studies on related BZD scaffolds demonstrate that the C3 substituent directly influences the ring inversion barrier and the free energy difference between axial and equatorial conformers, parameters that govern molecular recognition in target binding pockets . Furthermore, the compound exists as a racemic mixture (3RS), distinguishing it from the single enantiomers (3S, CAS 104874-01-3 and 3R, CAS 1243086-77-2) that are procured separately. Replacing the racemate with a single enantiomer without verification would confound stereochemical SAR interpretation [1].

Quantitative Differentiation Evidence for CAS 24919-52-6 Against Its Closest Analogs


Racemic Purity Specification vs. Single Enantiomer Alternatives

CAS 24919-52-6 is supplied as the racemic (3RS) mixture with a standard purity of 95% . In contrast, the (3S)-enantiomer (CAS 104874-01-3) is available at 97% purity and the (3R)-enantiomer (CAS 1243086-77-2) at 98% purity . For achiral synthetic applications or racemic reference standards, CAS 24919-52-6 is the appropriate procurement choice; for enantioselective studies, the higher-purity single enantiomers must be sourced under their distinct CAS numbers.

Stereochemical Purity Procurement Specification Chiral Resolution

Conformational Ring Inversion Barrier: Class-Level Differentiation from N1-Substituted Analogs

Ab initio B3LYP/6-31G* calculations on 1,4-benzodiazepine-2,5-diones (2a–2e) reveal that the ring inversion barrier (ΔG‡) and ground-state free energy difference (ΔG₀) are strongly modulated by the C3 substituent. For compound 2a (unsubstituted C3), the transition state is planar; bulkier C3 substituents force a nonplanar TS, raising the barrier and altering the axial/equatorial population ratio . Although the target isobutyl derivative was not explicitly computed, class-level inference indicates its branched alkyl group will impart a higher inversion barrier than linear or unsubstituted analogs, affecting conformational preorganization for target engagement.

Conformational Analysis Ring Inversion Barrier Substituent Effect

Batch-to-Batch QC Reproducibility: Vendor-Supplied Spectroscopic Verification

Bidepharm provides batch-specific QC data for CAS 24919-52-6 including ¹H/¹³C NMR, HPLC purity chromatograms, and GC traces . CymitQuimica similarly specifies a minimum purity of 95% for the racemate . In contrast, the SpectraBase database provides only limited spectral data (2 NMR, 1 FTIR) for the 3-isobutyl scaffold as a general entry, without batch traceability [1]. The availability of lot-specific QC documentation reduces risk in repeat-experiment variability compared to purchasing from vendors that supply only generic certificates of analysis.

Quality Control NMR Spectroscopy HPLC Purity GC Analysis

Optimal Research and Industrial Application Scenarios for CAS 24919-52-6 Based on Quantitative Evidence


Racemic Reference Standard for Chiral Chromatographic Method Development

As a racemic mixture, CAS 24919-52-6 is ideally suited as the reference standard for developing and validating chiral HPLC or SFC methods to separate the (3S)- and (3R)-enantiomers. The documented 95% purity with batch-traceable QC provides a reliable baseline for quantifying enantiomeric excess in asymmetric synthesis or biological sample analysis.

Achiral Synthetic Intermediate for 1,4-Benzodiazepine-2,5-dione Derivatization

When the final product is an achiral derivative (e.g., N1-functionalized analogs or metal complexes), the racemate offers a more economical alternative to enantiopure material, with a standard purity of 95% . The isobutyl group provides steric bulk that can influence subsequent regioselective reactions, as predicted by conformational analysis of the BZD scaffold .

Conformational Probe in Structural Biology Studies of Hdm2/p53 Interaction

The 1,4-benzodiazepine-2,5-dione scaffold is a validated template for Hdm2 inhibitors [1]. The isobutyl substituent on CAS 24919-52-6 is predicted to impose a distinct conformational equilibrium compared to linear or smaller C3-substituted analogs, altering the ring inversion barrier and potentially the axial/equatorial ratio . Although direct SAR data for the isobutyl derivative are lacking, class-level inference supports its utility as a steric probe in co-crystallization or molecular docking studies.

Library Compound for Fragment-Based or Phenotypic Screening

Given its commercial availability with batch QC (NMR, HPLC, GC) , CAS 24919-52-6 can be confidently incorporated into compound libraries for high-throughput screening. Its racemic nature offers the advantage of simultaneously presenting both enantiomeric conformations in the binding pocket, potentially increasing hit rates in primary screens before subsequent chiral resolution of active hits.

Quote Request

Request a Quote for 3-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.